4-HDoHE

Descripción

Molecular Architecture and Stereochemical Configuration

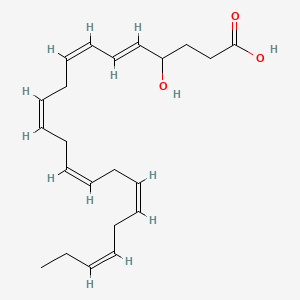

4-Hydroxydocosahexaenoic acid possesses a complex molecular architecture characterized by a 22-carbon polyunsaturated fatty acid chain with six double bonds and a hydroxyl group positioned at the fourth carbon. The molecular formula of this compound is C22H32O3, with a molecular weight of 344.5 grams per mole. The structural framework consists of a carboxylic acid functional group at one terminus and a methyl group at the opposing end, with the hydroxyl substituent located at the C-4 position creating a secondary alcohol functionality.

The stereochemical configuration of 4-hydroxydocosahexaenoic acid is particularly noteworthy due to the presence of multiple geometric isomers arising from the six double bonds within the carbon chain. The double bond geometry follows a specific pattern with the first double bond at position 5 adopting an E-configuration, while the remaining five double bonds at positions 7, 10, 13, 16, and 19 maintain Z-configurations. This alternating pattern of E and Z configurations creates a distinctive three-dimensional structure that influences the compound's biological activity and physical properties.

The presence of the hydroxyl group at the C-4 position introduces an additional stereocenter, resulting in the existence of both R and S enantiomers. Commercial preparations typically contain racemic mixtures of both stereoisomers, denoted as (±)4-hydroxydocosahexaenoic acid. Research has demonstrated that enzymatic transformation of docosahexaenoic acid by cellular systems predominantly produces the S-isomer, suggesting stereoselective biological synthesis pathways.

The conformational flexibility of 4-hydroxydocosahexaenoic acid is influenced by the multiple double bonds, which restrict rotation around specific carbon-carbon bonds while allowing considerable flexibility in other regions of the molecule. This structural feature contributes to the compound's ability to interact with various cellular membranes and proteins, influencing its biological activity and metabolic fate.

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Forms

The systematic International Union of Pure and Applied Chemistry nomenclature for 4-hydroxydocosahexaenoic acid is (5E,7Z,10Z,13Z,16Z,19Z)-4-hydroxydocosa-5,7,10,13,16,19-hexaenoic acid. This designation clearly indicates the position and geometry of each double bond, as well as the location of the hydroxyl substituent. The nomenclature system provides precise structural information that distinguishes this compound from other hydroxydocosahexaenoic acid positional isomers.

Alternative nomenclature systems have been employed in various research contexts, including simplified designations such as 4-hydroxydocosahexaenoic acid and systematic names that emphasize the relationship to the parent docosahexaenoic acid structure. The Chemical Abstracts Service registry number 90906-40-4 serves as a unique identifier for this compound across scientific databases and literature.

The isomeric diversity of hydroxydocosahexaenoic acids encompasses multiple positional isomers, each characterized by the location of the hydroxyl group along the carbon chain. Research has identified twelve major hydroxydocosahexaenoic acid isomers, including compounds with hydroxyl groups at positions 4, 5, 7, 8, 10, 11, 13, 14, 16, 17, 19, and 20. Each positional isomer exhibits distinct chemical and biological properties, necessitating precise analytical methods for identification and quantification.

The stereoisomeric complexity extends beyond the hydroxyl group stereocenter to include geometric isomers arising from different double bond configurations. While the naturally occurring form maintains the specific E/Z pattern described above, synthetic approaches can potentially generate alternative geometric isomers with different double bond arrangements. However, research indicates that attempts to create partial conjugation systems typically result in complete isomerization to the fully conjugated tetraene structure.

Spectroscopic Identification (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-hydroxydocosahexaenoic acid, revealing characteristic chemical shifts and coupling patterns that enable unambiguous identification. The proton nuclear magnetic resonance spectrum exhibits distinctive signals for the vinyl protons associated with the multiple double bonds, the methine proton adjacent to the hydroxyl group, and the methylene protons throughout the carbon chain. The chemical shifts of these protons reflect the electronic environment created by the polyunsaturated system and the hydroxyl substituent.

The vinyl proton signals appear in the characteristic region between 5.2 and 6.8 parts per million, with fine structure revealing the coupling patterns between adjacent protons. The methine proton bearing the hydroxyl group typically appears as a multiplet around 4.0-4.5 parts per million, with the exact chemical shift influenced by the neighboring double bond system. The methylene protons exhibit a complex pattern of overlapping signals in the aliphatic region, requiring high-resolution spectrometers and advanced processing techniques for complete analysis.

Mass spectrometry serves as a powerful tool for the identification and quantification of 4-hydroxydocosahexaenoic acid, providing molecular weight confirmation and characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 344, corresponding to the molecular weight of the compound. Selected reaction monitoring methods have been developed for targeted analysis, utilizing specific fragmentation pathways that produce unique daughter ions for unambiguous identification.

The fragmentation pattern of 4-hydroxydocosahexaenoic acid in mass spectrometry reflects the structural features of the molecule, including losses associated with the carboxylic acid group, the hydroxyl substituent, and specific cleavages along the polyunsaturated chain. Liquid chromatography-tandem mass spectrometry methods have been optimized for the detection and quantification of this compound in biological samples, with detection limits ranging from 0.5 to 8.5 picograms injected onto the analytical column.

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group absorptions. The hydroxyl group produces a broad absorption band in the 3200-3600 wavenumber region, while the carboxylic acid functionality exhibits characteristic carbonyl and hydroxyl stretches. The multiple double bonds contribute to specific carbon-carbon stretching vibrations in the 1600-1650 wavenumber region, and the carbon-hydrogen stretching modes appear in the 2800-3000 wavenumber range.

Comparative Analysis with Related Hydroxylated Docosahexaenoic Acid Derivatives

The structural comparison of 4-hydroxydocosahexaenoic acid with other hydroxylated docosahexaenoic acid derivatives reveals important relationships that influence biological activity and analytical detection methods. The family of hydroxydocosahexaenoic acids encompasses positional isomers with hydroxyl groups at various carbon positions, each exhibiting unique structural characteristics and biological properties.

17-Hydroxydocosahexaenoic acid represents another well-characterized member of this family, with the hydroxyl group positioned at the C-17 carbon. The structural differences between 4-hydroxydocosahexaenoic acid and 17-hydroxydocosahexaenoic acid significantly impact their physical properties, including solubility, membrane interactions, and enzymatic recognition. The position of hydroxylation influences the overall molecular conformation and the accessibility of the hydroxyl group for further metabolic transformations.

Comparative mass spectrometry analysis reveals distinct fragmentation patterns for different hydroxydocosahexaenoic acid positional isomers, enabling the development of specific analytical methods for each compound. The retention times in liquid chromatography systems vary systematically with the position of hydroxylation, providing an additional parameter for compound identification and separation.

| Compound | Hydroxyl Position | Molecular Weight | Retention Time | Key Fragment Ion |

|---|---|---|---|---|

| 4-Hydroxydocosahexaenoic acid | C-4 | 344.5 | Variable | Compound-specific |

| 7-Hydroxydocosahexaenoic acid | C-7 | 344.5 | Variable | Compound-specific |

| 10-Hydroxydocosahexaenoic acid | C-10 | 344.5 | Variable | Compound-specific |

| 17-Hydroxydocosahexaenoic acid | C-17 | 344.5 | Variable | Compound-specific |

The biological formation pathways for different hydroxydocosahexaenoic acid isomers involve distinct enzymatic mechanisms, with some compounds arising from lipoxygenase-catalyzed reactions while others result from cytochrome P450-mediated oxidation or non-enzymatic autoxidation processes. 4-Hydroxydocosahexaenoic acid can be formed through autoxidation of docosahexaenoic acid under oxidative conditions, as well as through enzymatic transformation in various tissue types including liver, brain, and intestinal microsomes.

The comparative stability of hydroxydocosahexaenoic acid isomers varies with the position of hydroxylation and the local chemical environment. Compounds with hydroxyl groups in different positions exhibit varying susceptibilities to further oxidation, cyclization reactions, and metabolic transformations. This differential stability has important implications for analytical method development, sample storage, and biological interpretation of experimental results.

Research investigating the correlations between different hydroxydocosahexaenoic acid levels and various physiological conditions has revealed position-specific associations with disease states and metabolic dysfunction. The levels of 4-hydroxydocosahexaenoic acid, along with 7-hydroxydocosahexaenoic acid, 8-hydroxydocosahexaenoic acid, and 20-hydroxydocosahexaenoic acid, have been found to be elevated in certain pathological conditions, suggesting distinct biological roles for each positional isomer.

Propiedades

Fórmula molecular |

C22H32O3 |

|---|---|

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

(5E,7Z,10Z,13Z,16Z,19Z)-4-hydroxydocosa-5,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18,21,23H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+ |

Clave InChI |

IFRKCNPQVIJFAQ-PQVBWYSWSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CC=CC(CCC(=O)O)O |

SMILES isomérico |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C=C\C(CCC(=O)O)O |

SMILES canónico |

CCC=CCC=CCC=CCC=CCC=CC=CC(CCC(=O)O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

4-HDoHE has been identified as an important mediator in the immune response. Research indicates that it plays a role in modulating inflammation and immune cell activity.

Case Study: Lipid Mediator Profiling

A study profiling lipid mediators in cerebrospinal fluid found that this compound, along with other DHA-derived metabolites, exhibited significant changes post-surgery, suggesting its involvement in the inflammatory response and potential as a biomarker for postoperative recovery .

Table 1: Immunomodulatory Effects of this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Lipidomic analysis | Detected changes in this compound levels post-surgery | |

| Mouse model of nocturia | Increased serum levels correlated with voiding behavior |

Neurological Applications

In the context of neurobiology, this compound has been studied for its neuroprotective properties. It is believed to influence neuronal health and function through its modulation of inflammatory pathways.

Case Study: Neuroprotective Mechanisms

Research has shown that hydroxylated DHA metabolites, including this compound, can affect neuronal survival and inflammation. In vitro studies demonstrated that these metabolites could reduce oxidative stress and promote cell viability under inflammatory conditions .

Table 2: Neuroprotective Effects of this compound

| Study Reference | Cell Type | Treatment | Outcome |

|---|---|---|---|

| A549 cells | This compound treatment | Reduced oxidative stress | |

| Neuronal cells | Various DHA metabolites | Enhanced cell viability |

Urological Applications

Recent studies have highlighted the potential role of this compound in urology, particularly concerning bladder function and urinary disorders like nocturia.

Case Study: Effects on Bladder Function

In a study using Clock mutant mice, administration of this compound resulted in increased voiding frequency and reduced bladder capacity. This suggests that this compound may influence bladder physiology and could be explored as a therapeutic target for conditions such as nocturia .

Table 3: Urological Effects of this compound

Métodos De Preparación

Docosahexaenoic Acid (DHA) as a Starting Material

The synthesis of this compound necessitates DHA as a precursor due to its structural similarity. A 13-step chemical synthesis of 13C-labeled DHA, as described in patent literature, provides a foundational framework. This process begins with 2-pentyn-1-ol, which undergoes sequential coupling reactions with propargyl alcohol derivatives to elongate the carbon chain. Key steps include:

-

Tosylation of 2-pentyn-1-ol to form a tosyl intermediate, facilitating nucleophilic substitution.

-

Copper-mediated alkyne couplings to construct the polyyne backbone, followed by partial hydrogenation using Lindlar catalyst to introduce cis-double bonds.

-

Ester hydrolysis with lithium hydroxide to yield the free carboxylic acid.

While this method produces DHA with isotopic labeling, the same strategy could be adapted for non-labeled DHA synthesis by omitting 13C reagents. Modifications to introduce a hydroxyl group at the fourth carbon would require regioselective oxidation or hydroxylation post-DHA formation.

Regioselective Hydroxylation Strategies

Chemical Hydroxylation via Epoxidation and Hydrolysis

Epoxidation of DHA’s double bonds followed by acid-catalyzed hydrolysis represents a potential route to this compound. However, this method lacks regioselectivity, as epoxidation typically occurs at multiple double bonds. A more targeted approach involves:

-

Protecting group strategies : Temporarily blocking specific double bonds to direct epoxidation to the Δ4 position. For example, using silyl ethers or acetals to shield Δ5–Δ22 double bonds could favor epoxidation at Δ4.

-

Catalytic asymmetric epoxidation : Chiral catalysts, such as Sharpless epoxidation reagents, might enhance regioselectivity, though this remains untested for DHA derivatives.

Enzymatic Oxidation Using Lipoxygenases (LOXs)

Lipoxygenases offer a biocatalytic route to hydroxydocosahexaenoic acids. While soybean LOX-1 preferentially oxidizes arachidonic acid at the 15-position, marine-derived LOXs or engineered enzymes could theoretically target DHA’s fourth carbon. For instance:

-

Recombinant LOX expression : Cloning LOX isoforms from DHA-rich organisms (e.g., algae or fish) might yield enzymes with Δ4 specificity.

-

Reaction optimization : Adjusting pH, temperature, and oxygen levels during enzymatic oxidation could shift regioselectivity, as demonstrated in 15-HETE synthesis.

Convergent Synthesis via Fragmentation and Coupling

Fragment-Based Assembly

A convergent synthesis strategy, inspired by ω-hydroxy PUFA preparations, involves synthesizing two fragments separately and coupling them to form this compound. For example:

-

Fragment A (C1–C10) : A hydroxy-containing segment synthesized from propargyl alcohol via iterative couplings and partial hydrogenations.

-

Fragment B (C11–C22) : A DHA-derived fragment with a carboxylic acid terminus.

-

Cross-coupling : Using Wittig or Suzuki-Miyaura reactions to unite the fragments, followed by global deprotection.

Challenges in Partial Hydrogenation

A critical hurdle in fragment-based synthesis is controlling the reduction of polyynes to cis-alkenes without over-hydrogenation. Studies on 20-HETE synthesis demonstrate that Lindlar catalyst modified with quinoline and 2-methyl-2-butene suppresses over-reduction, achieving >95% cis-alkene purity. Similar conditions could be applied to this compound precursors.

Analytical and Purification Techniques

Solid-Phase Extraction (SPE)

Post-synthesis purification of this compound requires SPE to remove unreacted starting materials and byproducts. Protocols for hydroxyeicosatetraenoic acids (HETEs) recommend using mixed-mode anion exchange cartridges (e.g., Oasis MAX) to isolate acidic lipids, followed by derivatization with cyclohexanedione (CHD) to enhance chromatographic resolution.

Reverse-Phase HPLC

Reverse-phase HPLC with C18 columns effectively separates this compound from positional isomers. Mobile phases comprising acetonitrile/water with 0.1% formic acid achieve baseline resolution for hydroxydocosahexaenoic acids, as validated in esterified oxylipin analyses.

Reaction Optimization and Yield Considerations

Catalytic Efficiency in Hydrogenation

The choice of catalyst and additives significantly impacts yield. For example, Lindlar catalyst with pyridine and 2-methyl-2-butene increases cis-alkene yield from 65% to 92% in 20-HETE synthesis. Scaling this to this compound would require analogous optimization.

Temperature and Solvent Effects

Elevated temperatures (e.g., 60°C) accelerate derivatization reactions, such as CHD labeling, but risk degrading acid-labile groups. Methanol and dichloromethane are preferred solvents for hydrogenation and ester hydrolysis, respectively, due to their compatibility with transition metal catalysts .

Q & A

Q. How can 4-HDoHE be reliably detected and quantified in biological samples?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized protocols for lipid extraction and derivatization. For example, brain tissue samples require homogenization in ice-cold methanol, followed by solid-phase extraction to isolate hydroxy fatty acids. Quantify using deuterated internal standards (e.g., d₄-4-HDoHE) to correct for matrix effects .

Q. What physiological roles does this compound play in neurological systems?

Methodological Answer: Investigate its association with docosahexaenoic acid (DHA) metabolism in neural tissues. Experimental designs should compare this compound levels in brain homogenates (e.g., via LC-MS) across disease models (e.g., neurodegenerative disorders). Pair this with gene expression analysis of 12-lipoxygenase (12-LOX), a key enzyme linked to this compound production .

Q. What are the primary challenges in distinguishing this compound isomers during analysis?

Methodological Answer: Employ chiral chromatography or ion mobility spectrometry to resolve structural isomers like this compound, 11-HDoHE, and 1this compound. Validate separation efficiency using synthetic standards and compare retention indices across multiple solvent systems .

Advanced Research Questions

Q. How do enzymatic vs. non-enzymatic pathways contribute to this compound synthesis in vivo?

Methodological Answer: Design isotope-tracing experiments with ¹³C-labeled DHA in cell cultures or animal models. Monitor hydroxylation patterns via high-resolution MS and correlate with LOX enzyme activity assays. Contradictory data (e.g., elevated this compound in LOX-deficient models) may indicate non-enzymatic oxidation under oxidative stress .

Q. What experimental strategies address contradictory findings about this compound’s pro- vs. anti-inflammatory effects?

Methodological Answer: Use conditional knockout models (e.g., myeloid-specific LOX deletions) to isolate cell-type-specific effects. Pair with lipidomic profiling of inflammatory mediators (e.g., prostaglandins) and transcriptomic analysis to map signaling pathways. Contradictions may arise from tissue-specific isomer ratios or differential receptor binding .

Q. How can researchers improve reproducibility in this compound studies given variability in sample preparation?

Methodological Answer: Standardize pre-analytical protocols (e.g., freeze-clamping tissues within 2 minutes post-extraction, using antioxidant cocktails). Publish detailed metadata, including extraction solvents, column types, and MS parameters. Cross-validate findings with orthogonal methods like enzymatic assays or immunohistochemistry .

Methodological Frameworks

What criteria ensure a robust research question for studying this compound’s metabolic pathways?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Q. How should researchers design experiments to explore this compound’s isomer-specific functions?

Methodological Answer: Use a factorial design comparing wild-type vs. LOX-deficient models, with isomer levels as dependent variables. Include negative controls (e.g., heat-inactivated enzymes) and statistical power analysis to determine sample sizes. Address confounding variables (e.g., diet-induced DHA variability) via controlled feeding regimens .

Data Analysis and Reporting

Q. What statistical approaches resolve variability in this compound measurements across studies?

Methodological Answer: Apply mixed-effects models to account for batch effects and inter-lab variability. Use meta-analysis tools (e.g., RevMan) to aggregate data from public repositories like HMDB or LipidMAPS. Report effect sizes with 95% confidence intervals instead of p-values alone .

Q. How can multi-omics integration clarify this compound’s mechanistic roles?

Methodological Answer: Combine lipidomics data with transcriptomics (RNA-seq) and proteomics (LC-MS/MS) using pathway enrichment tools (e.g., MetaboAnalyst, STRING). For example, correlate this compound levels with 12-LOX expression and downstream cytokine profiles in Alzheimer’s disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.